The compound (2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol, commonly known as ipragliflozin, is a synthetic organic molecule classified as a sodium/glucose cotransporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. The compound was first approved for medical use in Japan in 2014 and is marketed under the brand name Suglat. Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels .
The synthesis of ipragliflozin typically involves several key steps, utilizing various organic synthesis techniques. The general synthetic pathway includes:
Technical details regarding specific reagents, conditions, and yields are often proprietary or unpublished but typically involve standard organic chemistry techniques such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions .
Ipragliflozin has a complex molecular structure characterized by multiple functional groups and stereocenters. Its structural formula can be represented as follows:
The compound features a benzothiophene moiety linked to a fluorophenyl group and an oxane ring with hydroxymethyl and methoxy substituents. The stereochemistry is critical for its pharmacological activity, with specific configurations at multiple carbon centers .
Ipragliflozin undergoes various chemical reactions that are relevant for its pharmacological activity:
These reactions are crucial for understanding both its therapeutic effects and potential side effects .
Ipragliflozin functions by selectively inhibiting sodium/glucose cotransporter 2, which is responsible for reabsorbing glucose from the renal tubules back into the bloodstream. By blocking this transporter:
The effectiveness of ipragliflozin in reducing HbA1c levels has been demonstrated in clinical trials, supporting its role as a therapeutic agent for diabetes management .
Relevant data analyses indicate that ipragliflozin has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life conducive to once-daily dosing .
Ipragliflozin is primarily used in clinical settings for:
Additionally, it serves as a reference compound in pharmaceutical research related to other sodium/glucose cotransporter inhibitors .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7